![molecular formula C15H16N4S B2601445 4-(tert-butyl)-5-(6-quinolinyl)-4H-1,2,4-triazole-3-thiol CAS No. 866039-80-7](/img/structure/B2601445.png)
4-(tert-butyl)-5-(6-quinolinyl)-4H-1,2,4-triazole-3-thiol
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Description
Scientific Research Applications
Synthesis and Structural Features
Research has emphasized the synthesis and structural analysis of 1,2,4-triazole derivatives, including compounds similar to "4-(tert-butyl)-5-(6-quinolinyl)-4H-1,2,4-triazole-3-thiol". These compounds exhibit a broad spectrum of biological activities, such as antiviral, anti-inflammatory, antimicrobial, and anticancer effects, due to their heterocyclic nature. The synthesis involves the preparation of derivatives from appropriate ylidene derivatives, with the newly synthesized compounds being crystal substances, insoluble in water but soluble in organic solvents. Their structures were confirmed through 1H-NMR spectroscopy and gas chromatography-mass spectrometry (Aksyonova-Seliuk, Panasenko, & Knysh, 2018).
Biological Activities
Several studies have explored the antimicrobial, antitumor, and antioxidant activities of 1,2,4-triazole derivatives. For instance, regioselective synthesis of triazole derivatives demonstrated potent to weak antitumor and antioxidant activities, highlighting the therapeutic potential of these compounds in treating cancer and oxidative stress-related disorders (Behalo, Amine, & Fouda, 2017). Furthermore, the antimicrobial evaluation of quinoline derivatives containing an azole nucleus revealed that some synthesized compounds show good to moderate activity against a variety of microorganisms, underscoring their potential in developing new antimicrobial agents (Özyanik, Demirci, Bektaş, & Demirbas, 2012).
Chemical Interactions and Reactivity
Investigations into the reactivity of 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol with aldehydes have led to the synthesis of new derivatives, expanding the chemical diversity and potential applications of these compounds. The interaction with aldehydes facilitates the formation of various 4-(ethyl, aryl)idenamino derivatives, further contributing to the chemical and biological research of triazoles (Zozulynets, Kaplaushenko, & Korzhova, 2021).
properties
IUPAC Name |
4-tert-butyl-3-quinolin-6-yl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4S/c1-15(2,3)19-13(17-18-14(19)20)11-6-7-12-10(9-11)5-4-8-16-12/h4-9H,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOSWSIFRIJQOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=NNC1=S)C2=CC3=C(C=C2)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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